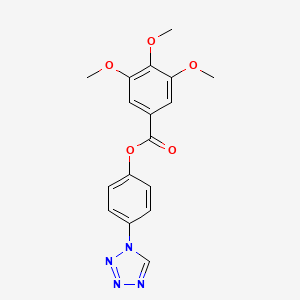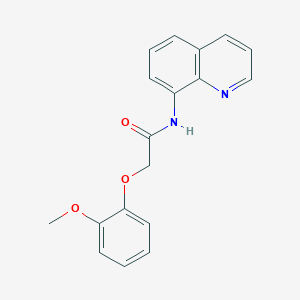![molecular formula C17H19N3O4S B11334880 N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B11334880.png)
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a nitrobenzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-bromoethyl thiophene with morpholine to form 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl bromide.
Coupling Reaction: This intermediate is then coupled with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
The reaction conditions generally require an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
化学反応の分析
Types of Reactions
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide can be used as a building block for more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the nitro group and the morpholine ring suggests potential activity as enzyme inhibitors or receptor modulators.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
作用機序
The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the morpholine ring might interact with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide: Lacks the thiophene ring, which may reduce its versatility in chemical reactions.
N-[2-(thiophen-2-yl)ethyl]-4-nitrobenzamide: Lacks the morpholine ring, potentially affecting its biological activity.
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-benzamide: Lacks the nitro group, which may alter its reactivity and biological properties.
Uniqueness
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide is unique due to the combination of its functional groups. The presence of both the morpholine and thiophene rings, along with the nitrobenzamide group, provides a versatile scaffold for further chemical modifications and potential biological activity.
This compound’s unique structure allows for a wide range of applications, making it a valuable subject of study in various scientific fields.
特性
分子式 |
C17H19N3O4S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C17H19N3O4S/c21-17(13-3-5-14(6-4-13)20(22)23)18-12-15(16-2-1-11-25-16)19-7-9-24-10-8-19/h1-6,11,15H,7-10,12H2,(H,18,21) |
InChIキー |
FQTAYHOKDSJRSL-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11334803.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11334807.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide](/img/structure/B11334821.png)
![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B11334829.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11334839.png)
![N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-phenylacetamide](/img/structure/B11334841.png)
![N-(4-bromo-2-fluorophenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11334846.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11334857.png)
![N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B11334871.png)
![N-[1H-indol-3-yl(phenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B11334874.png)

![N'-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B11334879.png)
